Cas no 52711-30-5 (1-Bromo-2-(methoxymethyl)benzene)

1-Bromo-2-(methoxymethyl)benzene is a brominated aromatic compound featuring a methoxymethyl substituent at the ortho position. This structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The bromine atom offers a reactive site for cross-coupling reactions, such as Suzuki or Heck couplings, while the methoxymethyl group provides additional functionalization opportunities. Its stability under standard conditions and compatibility with various reaction conditions enhance its utility in multi-step synthetic routes. The compound is typically handled under inert atmospheres to prevent degradation, ensuring consistent performance in demanding applications.
1-Bromo-2-(methoxymethyl)benzene structure
52711-30-5 structure
Product Name:1-Bromo-2-(methoxymethyl)benzene
CAS No:52711-30-5
MF:C8H9BrO
MW:201.060461759567
MDL:MFCD03790887
CID:366329
PubChem ID:12927162
Update Time:2025-05-23

1-Bromo-2-(methoxymethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-2-(methoxymethyl)benzene
    • Benzene,1-bromo-2-(methoxymethyl)-
    • 2-(Methoxymethyl)bromobenzene
    • 2-(Methoxymethyl)phenyl bromide
    • AM87034
    • DTXSID00513165
    • SY064772
    • PS-11858
    • MFCD03790887
    • CK2442
    • 1-Bromo-2-(methoxymethyl)benzene, AldrichCPR
    • 1-methoxymethyl-2-bromobenzene
    • A870925
    • AKOS010793495
    • SCHEMBL1146014
    • 2-Bromobenzyl alcohol, methyl ether
    • CCA71130
    • 1-Bromobenzylmethylether
    • SCHEMBL5968180
    • 1-bromo-2-methoxymethylbenzene
    • 52711-30-5
    • CS-0195278
    • DB-421492
    • Benzene, 1-bromo-2-(methoxymethyl)-
    • 1-BROMOBENZYL METHYL ETHER
    • DTXCID80463972
    • MDL: MFCD03790887
    • Inchi: 1S/C8H9BrO/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3
    • InChI Key: QFAZLCRHLRJNAW-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1COC

Computed Properties

  • Exact Mass: 199.98400
  • Monoisotopic Mass: 199.98368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 95.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Color/Form: Transparent colorless to slightly yellow liquid
  • Density: 1.388
  • Boiling Point: 213 ºC
  • Flash Point: 84 ºC
  • Refractive Index: 1.537
  • PSA: 9.23000
  • LogP: 2.59550

1-Bromo-2-(methoxymethyl)benzene Security Information

  • Hazard Statement: Irritant
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xi

1-Bromo-2-(methoxymethyl)benzene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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1-Bromo-2-(methoxymethyl)benzene Production Method

1-Bromo-2-(methoxymethyl)benzene Suppliers

Amadis Chemical Company Limited
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(CAS:52711-30-5)1-Bromo-2-(methoxymethyl)benzene
Order Number:A870925
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:25
Price ($):247.0
Email:sales@amadischem.com

Additional information on 1-Bromo-2-(methoxymethyl)benzene

Chemical Profile of 1-Bromo-2-(methoxymethyl)benzene (CAS No. 52711-30-5)

1-Bromo-2-(methoxymethyl)benzene, identified by the Chemical Abstracts Service Number (CAS No.) 52711-30-5, is a significant organic compound that has garnered attention in the field of pharmaceutical and fine chemical synthesis. This compound, featuring a bromine substituent at the ortho position relative to a methoxymethyl group on a benzene ring, presents a versatile structural framework for further chemical manipulation. Its unique arrangement of functional groups makes it a valuable intermediate in the development of various synthetic pathways, particularly in the construction of more complex molecular architectures.

The structural motif of 1-bromo-2-(methoxymethyl)benzene encompasses both electrophilic and nucleophilic sites, which can be selectively targeted in different synthetic scenarios. The bromine atom, being a halogen, is susceptible to nucleophilic aromatic substitution reactions, allowing for the introduction of diverse substituents at the brominated position. Concurrently, the methoxymethyl group (also known as an isopropyl ether) can participate in various transformations, including oxidation, reduction, or cleavage reactions, depending on the reaction conditions and desired outcome.

In recent years, there has been a surge in research focused on leveraging halogenated aromatic compounds like 1-bromo-2-(methoxymethyl)benzene for the development of novel pharmaceuticals. The benzene ring serves as an excellent scaffold for drug design due to its planar structure and ability to accommodate multiple substituents without significant steric hindrance. The presence of both bromine and methoxymethyl groups provides chemists with a powerful toolkit to explore diverse synthetic possibilities.

One notable area of research involves the use of 1-bromo-2-(methoxymethyl)benzene as a precursor in the synthesis of biologically active molecules. For instance, researchers have demonstrated its utility in constructing heterocyclic compounds, which are prevalent in many therapeutic agents. The bromine atom can be displaced by nitrogen-containing groups to form fused or bridged heterocycles, while the methoxymethyl group can be oxidized or reduced to introduce additional functional diversity. These transformations have opened up new avenues for designing molecules with enhanced pharmacological properties.

Moreover, the compound has found applications in materials science, particularly in the synthesis of liquid crystals and organic semiconductors. The rigid aromatic core and tunable electronic properties make it an attractive candidate for developing advanced materials with specific optical and electronic characteristics. By modifying the substituents on the benzene ring, scientists can fine-tune the material's properties to suit various applications, from display technologies to photovoltaic devices.

The synthesis of 1-bromo-2-(methoxymethyl)benzene typically involves bromination and etherification reactions starting from commercially available precursors such as cumene or anisole derivatives. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies, have been employed to achieve high regioselectivity and yield. These methods highlight the compound's importance as a building block in modern organic synthesis.

In conclusion, 1-bromo-2-(methoxymethyl)benzene (CAS No. 52711-30-5) is a multifaceted compound with broad utility across pharmaceuticals and materials science. Its unique structural features enable a wide range of synthetic transformations, making it indispensable for researchers seeking to develop novel therapeutics and advanced materials. As our understanding of molecular architecture continues to evolve, compounds like this will undoubtedly play an increasingly pivotal role in shaping the future of chemical innovation.

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Amadis Chemical Company Limited
(CAS:52711-30-5)1-Bromo-2-(methoxymethyl)benzene
A870925
Purity:99%
Quantity:25g
Price ($):247.0
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